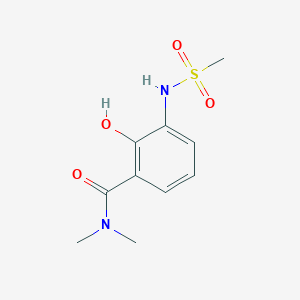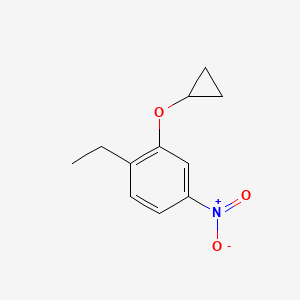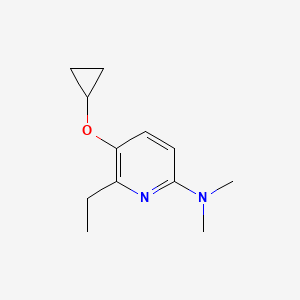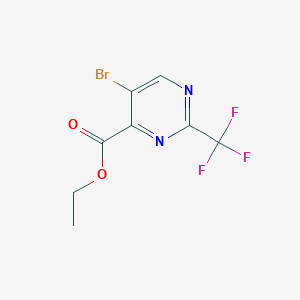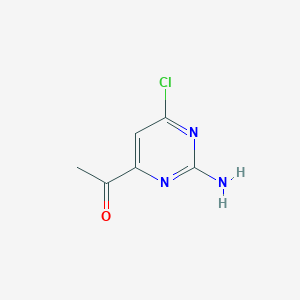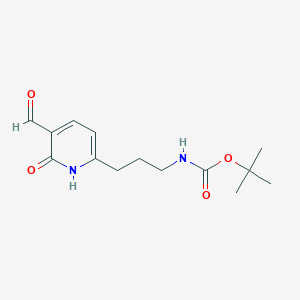
Tert-butyl 3-(5-formyl-6-hydroxypyridin-2-YL)propylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(5-formyl-6-hydroxypyridin-2-YL)propylcarbamate is a chemical compound with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a hydroxypyridinyl moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of Tert-butyl 3-(5-formyl-6-hydroxypyridin-2-YL)propylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the protection of the hydroxyl group, followed by formylation and subsequent coupling with a tert-butyl carbamate . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Analyse Chemischer Reaktionen
Tert-butyl 3-(5-formyl-6-hydroxypyridin-2-YL)propylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(5-formyl-6-hydroxypyridin-2-YL)propylcarbamate has several scientific research applications:
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Tert-butyl 3-(5-formyl-6-hydroxypyridin-2-YL)propylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The hydroxypyridinyl moiety may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3-(5-formyl-6-hydroxypyridin-2-YL)propylcarbamate can be compared with similar compounds such as:
Tert-butyl (6-formylpyridin-2-yl)carbamate: Similar structure but lacks the propyl group, affecting its reactivity and applications.
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: Different core structure, leading to distinct chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in synthetic applications and potential biological activity.
Eigenschaften
Molekularformel |
C14H20N2O4 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
tert-butyl N-[3-(5-formyl-6-oxo-1H-pyridin-2-yl)propyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)15-8-4-5-11-7-6-10(9-17)12(18)16-11/h6-7,9H,4-5,8H2,1-3H3,(H,15,19)(H,16,18) |
InChI-Schlüssel |
SPQRSFFAOVHFLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCC1=CC=C(C(=O)N1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





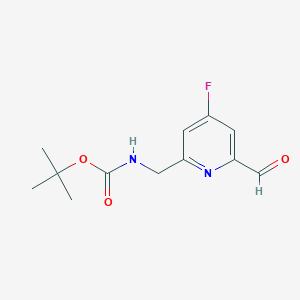
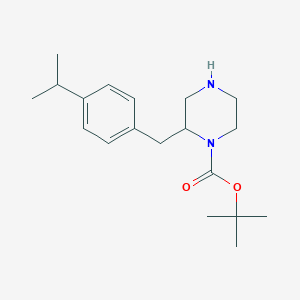
![5H-Pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14843980.png)
